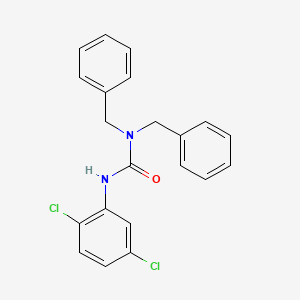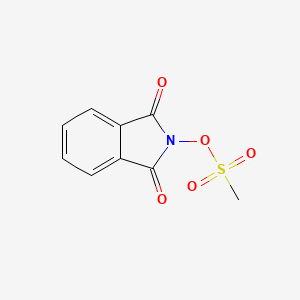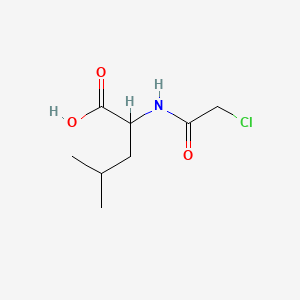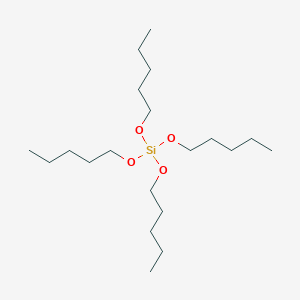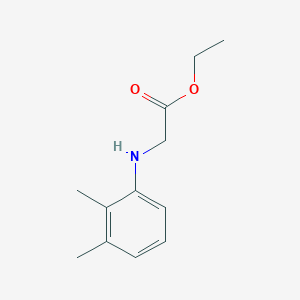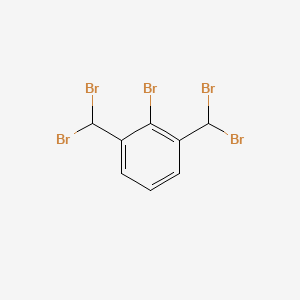![molecular formula C16H10 B11959767 Benzo[b]biphenylene CAS No. 259-56-3](/img/structure/B11959767.png)
Benzo[b]biphenylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[b]biphenylene is a polycyclic aromatic hydrocarbon characterized by its unique structure, which includes a biphenylene unit fused with a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]biphenylene typically involves cycloaddition reactions. One common method includes the simultaneous generation of 1,2-dibromobenzocyclobutene and 5,6-bis(bromomethylene)cyclohexa-1,3-diene, which directly yields this compound . Another approach involves the reaction of tetrabromo compounds with 1,1,2,2-tetrabromo-1,2-dihydrobenzocyclobutene in the presence of activated zinc dust in tetrahydrofuran (THF) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions: Benzo[b]biphenylene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoquinones, while reduction can produce hydrogenated biphenylene derivatives.
科学的研究の応用
Benzo[b]biphenylene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用機序
The mechanism by which benzo[b]biphenylene exerts its effects is primarily related to its electronic structure. The compound’s conjugated π-system allows for electron delocalization, which can interact with various molecular targets. These interactions can influence biological pathways and chemical reactions, making this compound a versatile compound in both research and industrial applications .
類似化合物との比較
Biphenylene: Shares the biphenylene unit but lacks the additional benzene ring.
Naphthalene: Another polycyclic aromatic hydrocarbon with two fused benzene rings.
Anthracene: Consists of three linearly fused benzene rings.
Uniqueness: Benzo[b]biphenylene’s unique structure, which combines a biphenylene unit with a benzene ring, imparts distinct electronic properties that are not present in its similar compounds. This uniqueness makes it particularly valuable for applications requiring specific electronic characteristics .
特性
CAS番号 |
259-56-3 |
|---|---|
分子式 |
C16H10 |
分子量 |
202.25 g/mol |
IUPAC名 |
tetracyclo[8.6.0.03,8.011,16]hexadeca-1,3,5,7,9,11,13,15-octaene |
InChI |
InChI=1S/C16H10/c1-2-6-12-10-16-14-8-4-3-7-13(14)15(16)9-11(12)5-1/h1-10H |
InChIキー |
QGSZQJATRLETJZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C4=CC=CC=C4C3=CC2=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11959685.png)
![3-[(Benzylmethylamino)methyl]-2-norbornanone](/img/structure/B11959693.png)
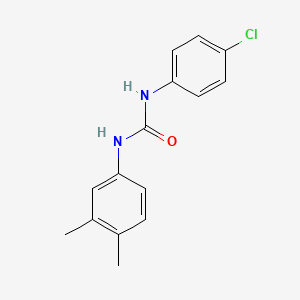
![[3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol](/img/structure/B11959704.png)
